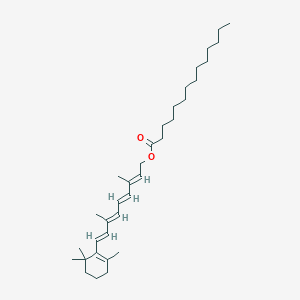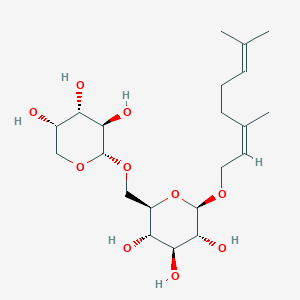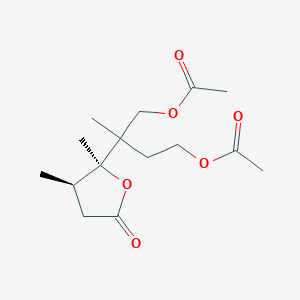
Benoxathian hydrochloride
Overview
Description
Benoxathian hydrochloride is a chemical compound known for its role as an α1-adrenergic receptor antagonist. It has been studied for its potential antihypertensive effects, which means it can help lower blood pressure. The compound has a molecular formula of C19H23NO4S·HCl and a molecular weight of 397.92 g/mol .
Mechanism of Action
Target of Action
Benoxathian hydrochloride primarily targets the α1 adrenoceptor . The α1 adrenoceptor is a type of protein that is part of the adrenergic receptor family. These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response.
Mode of Action
As an antagonist of the α1 adrenoceptor , this compound binds to these receptors and blocks their activation by adrenaline and noradrenaline. This prevents the initiation of a cascade of intracellular events that would normally lead to various physiological responses such as vasoconstriction, pupil dilation, and intestinal relaxation.
Result of Action
This compound, by blocking the α1 adrenoceptor, can reverse certain physiological effects. For instance, it has been shown to completely reverse anorexia induced by Phenylpropanolamine in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benoxathian hydrochloride involves several steps. One common method includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzoxathiin-2-methanamine to produce benoxathian. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benoxathian hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benoxathian oxide, while reduction may produce benoxathian alcohol .
Scientific Research Applications
Benoxathian hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving α1-adrenergic receptor antagonists.
Biology: The compound is studied for its effects on cellular signaling pathways involving α1-adrenergic receptors.
Medicine: Research focuses on its potential use as an antihypertensive agent and its effects on blood pressure regulation.
Industry: This compound is used in the development of new pharmaceuticals targeting α1-adrenergic receptors
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist used to treat high blood pressure.
Doxazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.
Terazosin: Also an α1-adrenergic receptor antagonist with similar applications.
Uniqueness
Benoxathian hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other α1-adrenergic receptor antagonists. Its high potency and selectivity for α1-adrenergic receptors make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRADFDDJVNMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439112 | |
| Record name | Benoxathian hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92642-97-2 | |
| Record name | Benoxathian hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)




